molecular formula C15H18N2 B1406841 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole CAS No. 1355334-46-1

1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole

Cat. No. B1406841
CAS RN: 1355334-46-1
M. Wt: 226.32 g/mol
InChI Key: HWAUQYVMORFNEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole” is C12H17NO . The molecular weight is 191.27 . The SMILES string is OCC1CCN(C1)Cc2ccccc2 .


Physical And Chemical Properties Analysis

“1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole” is a solid . It has a molecular weight of 191.27 . The InChI key is QPQQBJDSKDWQMJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Building Blocks for Tetrazolyl Heterocycles : 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole derivatives have been used in the synthesis of tetrazolyl heterocycles, demonstrating their utility as building blocks in organic chemistry (Cardoso et al., 2016).

  • Synthesis of Processable Conducting Polymers : The compound has been involved in the synthesis of processable conducting polymers with electrochromic and fluorescent properties, making it relevant in materials science (Cihaner & Algi, 2008).

  • Electrochemical Applications : In electrochemistry, derivatives of 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole have been used to create polymers with electrochromic and ion receptor properties, indicating their potential in sensor technology and electronic devices (Mert et al., 2013).

Biological and Medical Research

  • Development of Neuronal Nitric Oxide Synthase Inhibitors : A derivative of 1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole has been synthesized as a key intermediate for novel neuronal nitric oxide synthase inhibitors, highlighting its significance in medicinal chemistry (Xue et al., 2009).

Materials Science

  • Electrochromic Materials : The compound has been incorporated into the synthesis of novel electrochromic materials with reversible redox processes and distinct color changes, suggesting its application in developing smart materials and displays (Palomera et al., 2011).

Safety and Hazards

The safety information available indicates that “1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole” is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-14(7-3-1)12-16-11-8-15(13-16)17-9-4-5-10-17/h1-7,9-10,15H,8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAUQYVMORFNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236048
Record name 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpyrrolidin-3-yl)-1H-pyrrole

CAS RN

1355334-46-1
Record name 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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